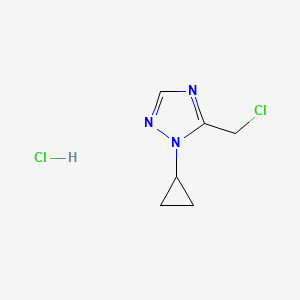

5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride

Description

5-(Chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride is a triazole-derived compound characterized by a cyclopropyl substituent at the 1-position and a chloromethyl group at the 5-position of the triazole ring. Triazoles are widely used in pharmaceuticals and agrochemicals due to their stability and versatility in hydrogen bonding.

Properties

Molecular Formula |

C6H9Cl2N3 |

|---|---|

Molecular Weight |

194.06 g/mol |

IUPAC Name |

5-(chloromethyl)-1-cyclopropyl-1,2,4-triazole;hydrochloride |

InChI |

InChI=1S/C6H8ClN3.ClH/c7-3-6-8-4-9-10(6)5-1-2-5;/h4-5H,1-3H2;1H |

InChI Key |

DFOFOFVQQIBFLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(=NC=N2)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a chloromethylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions often involve solvents like acetonitrile or dimethylformamide and temperatures ranging from 0°C to 100°C.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

Oxidation Reactions: Products include oxides or hydroxylated derivatives.

Reduction Reactions: Products include dihydro or tetrahydro triazoles.

Scientific Research Applications

5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride (target compound) with structurally related triazole derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Key Observations :

Substituent Effects: Cyclopropyl vs. Phenyl vs. Cyclopropyl: The phenyl group in the 3-phenyl derivative adds aromaticity, which enhances π-π stacking but reduces solubility in aqueous environments .

Physicochemical Properties :

- Molecular Weight : The cyclopropyl variant (estimated ~194.06 g/mol) is heavier than the methyl analog (168.02 g/mol) but lighter than the phenyl derivative (244.12 g/mol). This intermediate size may balance solubility and membrane permeability.

- Synthesis Challenges : The methyl derivative’s low yield (18.3%) suggests synthetic complexity, which could be exacerbated in the cyclopropyl variant due to steric effects .

Applications: The methyl analog is critical in synthesizing ensitrelvir, highlighting triazoles’ role in antiviral therapeutics .

Research Findings and Implications

- Comparative Reactivity : The chloromethyl group’s electrophilicity is likely similar across analogs, but cyclopropyl’s electron-withdrawing effect may alter reaction kinetics in downstream derivatization .

- Biological Activity : While direct data is lacking, cyclopropyl-containing triazoles are explored in antimicrobial and anticancer agents due to enhanced resistance to oxidative metabolism .

Biological Activity

5-(Chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 194.06 g/mol. Its structure features a five-membered triazole ring with a chloromethyl group at the 5-position and a cyclopropyl group at the 1-position. The presence of the hydrochloride salt enhances its solubility in polar solvents, making it suitable for various applications in biological research and drug development .

The biological activity of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride is largely attributed to its interaction with specific molecular targets within biological systems. The chloromethyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions that can modify biological pathways. This compound has been studied for its potential in:

- Antibacterial Activity : Triazole derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Research indicates that compounds containing the triazole moiety can inhibit inflammatory pathways by affecting cytokine release .

- Antiproliferative Activity : Some derivatives have demonstrated the ability to inhibit cell proliferation in cancer cell lines .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride and its derivatives:

Antibacterial Studies

One notable study evaluated the antibacterial properties of several triazole derivatives, including those similar to 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride. The results indicated that these compounds exhibited remarkable selectivity against resistant strains such as Bacillus subtilis, with some showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory Research

A study focused on the anti-inflammatory potential of triazole derivatives revealed that certain compounds could significantly suppress leukotriene biosynthesis in human macrophages. This suggests that 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride may possess similar properties, warranting further investigation into its therapeutic applications in inflammatory diseases .

Anticancer Activity

Research involving various triazole derivatives demonstrated their antiproliferative effects on cancer cell lines. Compounds were tested for their ability to inhibit cell growth, with some derivatives showing IC50 values in the nanomolar range against pancreatic cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via chloromethylation of 1-cyclopropyl-1H-1,2,4-triazole using formaldehyde and HCl under acidic conditions. Key variables include temperature (optimized at 40–60°C), reaction time (6–12 hours), and catalyst selection (e.g., ZnCl₂ for enhanced kinetics). The cyclopropyl group’s steric effects may necessitate longer reaction times compared to methyl-substituted analogs . Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?

- Methodological Answer :

- ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet at δ 4.6–4.8 ppm, while the cyclopropyl protons resonate as a multiplet at δ 1.2–1.5 ppm.

- ¹³C NMR : The triazole ring carbons are observed at δ 145–155 ppm, with the chloromethyl carbon at δ 45–50 ppm.

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ at m/z 205.04 confirms the molecular formula (C₆H₈Cl₂N₃) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies in aqueous buffers (pH 2–10) show hydrolysis of the chloromethyl group at pH > 8, forming 5-(hydroxymethyl)-1-cyclopropyl-1H-1,2,4-triazole. At 60°C, degradation accelerates (t₁/₂ = 4 hours at pH 10). Storage recommendations include anhydrous conditions at 4°C to minimize decomposition .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of chloromethylation in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic substitution mechanism. Transition state analysis reveals a higher activation energy (~25 kcal/mol) for cyclopropyl-substituted triazoles compared to methyl analogs due to steric hindrance. Solvent effects (e.g., dielectric constant of HCl/water mixtures) are simulated using COSMO-RS .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:

- Using identical bacterial strains (e.g., E. coli ATCC 25922) and incubation conditions (37°C, 24 hours).

- Normalizing cytotoxicity data via MTT assays on HEK-293 cells.

- Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What experimental design approaches optimize substitution reactions at the chloromethyl group?

- Methodological Answer : Use a Box-Behnken design to optimize nucleophilic substitution with amines. Variables include:

- Molar ratio (1:1.5 triazole:amine),

- Solvent (DMF > acetonitrile for polar aprotic efficiency),

- Temperature (80°C maximizes yield). Response surface methodology identifies optimal conditions (85% yield at 24 hours) .

Q. How does the cyclopropyl group influence regioselectivity in triazole ring functionalization?

- Methodological Answer : The cyclopropyl group’s electron-withdrawing effect directs electrophilic attacks to the N-1 position. Compare with methyl analogs using Hirshfeld charge analysis (NBO calculations). Experimental validation via X-ray crystallography confirms regioselectivity in halogenation reactions .

Q. What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., bromomethyl, azidomethyl) and assess:

- Lipophilicity (logP via shake-flask method),

- Electronic effects (Hammett σ from substituent constants),

- Bioactivity (IC₅₀ in enzyme inhibition assays). SAR models using Partial Least Squares (PLS) regression reveal chlorine’s critical role in membrane permeability .

Key Notes

- Synthesis : Cyclopropyl substitution requires tailored reaction conditions compared to methyl analogs due to steric/electronic effects .

- Data Analysis : Integrate computational modeling (DFT, PLS) with experimental validation to resolve mechanistic and SAR ambiguities .

- Safety : Follow ECHA guidelines for chlorinated compound handling, including EN 374-certified gloves and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.